Methyl 2-(bromomethyl)-5-methoxybenzoate
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of aromatic bromination methodologies that gained prominence in the latter half of the twentieth century. While specific documentation regarding the initial synthesis and characterization of this particular compound remains limited in the available literature, its discovery appears to be closely linked to advances in selective bromination techniques utilizing N-bromosuccinimide and related halogenating agents. The compound represents part of a larger family of bromomethylated aromatic esters that became increasingly important as pharmaceutical chemistry evolved to require more sophisticated building blocks for drug development.
The synthetic approaches that led to the compound's development built upon established bromination protocols, particularly those involving N-bromosuccinimide in various solvent systems. These methodologies provided chemists with the tools necessary to introduce bromomethyl functionality at specific positions on aromatic rings while maintaining the integrity of other functional groups such as methoxy and ester substituents. The development of such compounds reflected the growing understanding of structure-activity relationships in medicinal chemistry and the need for versatile intermediates capable of undergoing multiple transformation pathways.
Historical records indicate that compounds of this structural class began appearing in chemical databases and patent literature during the 1980s and 1990s, coinciding with increased interest in benzopyrazine derivatives and related heterocyclic systems for pharmaceutical applications. The evolution of synthetic methodologies for preparing such compounds has continued to advance, with modern techniques focusing on improved selectivity, higher yields, and more environmentally sustainable approaches to bromination chemistry.
Relevance in Contemporary Chemical Research
Contemporary research involving this compound has demonstrated its critical importance as an intermediate in the synthesis of biologically active compounds. The compound serves as a key building block for preparing heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs, which are structurally related to BMS 378806, a compound investigated for human immunodeficiency virus entry inhibition applications. This application highlights the compound's significance in antiviral drug development research, where the bromomethyl functionality provides a reactive handle for nucleophilic substitution reactions that enable the introduction of various pharmacologically relevant groups.
Research has also established the compound's utility in the synthesis of steroid 5α-reductase inhibiting acylpiperidines, representing another important therapeutic area where this intermediate plays a crucial role. The 5α-reductase enzyme system is involved in androgen metabolism, making inhibitors of this enzyme valuable for treating conditions such as benign prostatic hyperplasia and androgenetic alopecia. The versatility of this compound in these synthetic pathways demonstrates its value as a platform molecule for accessing diverse biological targets.
Current synthetic applications frequently involve the reaction of this compound with ammonia under elevated temperature conditions, typically conducted in methanol at temperatures ranging from 60 to 125 degrees Celsius. These reactions proceed through nucleophilic displacement of the bromide ion, yielding amino-substituted derivatives that serve as precursors to more complex heterocyclic systems. Research data indicates that such transformations can achieve yields of 67 to 86 percent, depending on the specific reaction conditions employed.
Table 1: Synthetic Applications and Yield Data for this compound
Overview of Academic and Industrial Interest
Academic interest in this compound has intensified due to its role as a versatile synthetic intermediate that enables access to structurally diverse pharmaceutical targets. Universities and research institutions have incorporated this compound into medicinal chemistry programs focused on developing new therapeutic agents, particularly in the areas of antiviral and endocrine-modulating drugs. The compound's utility in preparing complex heterocyclic systems has made it a valuable tool for academic researchers exploring structure-activity relationships in drug discovery programs.
Industrial interest in the compound stems primarily from pharmaceutical companies engaged in developing treatments for viral infections and hormonal disorders. The compound's established synthetic pathways and well-characterized reactivity profile make it an attractive starting material for industrial-scale synthesis of drug candidates. Companies specializing in fine chemical manufacturing have also recognized the commercial potential of this intermediate, leading to its availability through various chemical supply chains serving the pharmaceutical industry.
The compound has gained recognition in the broader chemical community as evidenced by its inclusion in major chemical databases such as PubChem, where it is assigned the identifier CID 53407594. This documentation reflects the compound's established place in the chemical literature and its recognition as a commercially and scientifically significant molecule. The availability of detailed spectroscopic and analytical data for the compound has facilitated its adoption in both academic and industrial research settings.
Table 2: Key Identification and Structural Data for this compound
Current research trends indicate growing interest in developing more efficient synthetic routes to this compound and its derivatives. This includes investigations into alternative brominating agents, improved reaction conditions, and environmentally sustainable synthetic methodologies. The compound's established utility in pharmaceutical synthesis ensures continued academic and industrial interest, with ongoing research focused on expanding its applications in drug discovery and development programs targeting emerging therapeutic areas.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYGEVWBRHRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695951 | |
| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788081-99-2 | |
| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that brominated compounds often participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling. This suggests that Methyl 2-(bromomethyl)-5-methoxybenzoate may interact with organoboron reagents or palladium catalysts in such reactions.
Mode of Action
Brominated compounds like this are often involved in reactions where the bromine atom is replaced by another group, a process known as nucleophilic substitution. In the context of the Suzuki–Miyaura cross-coupling, the bromine atom in this compound could be replaced by an organoboron reagent in the presence of a palladium catalyst.
Biochemical Pathways
Given its potential involvement in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which this compound may participate, can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst. .
Biological Activity
Methyl 2-(bromomethyl)-5-methoxybenzoate is an organic compound characterized by a methoxy group at the 5-position and a bromomethyl group at the 2-position of the benzoate structure. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉BrO₃. The presence of bromine and methoxy groups in its structure suggests potential reactivity and biological interactions.
Biological Activity Overview
-
Target Systems :
- Respiratory System : Exposure can lead to respiratory issues, including asthma and other breathing difficulties.
- Skin and Eyes : The compound is known to cause severe skin burns and eye damage upon contact.
-
Mechanisms of Action :
- Enzyme Interaction : this compound has shown significant interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to alterations in metabolic pathways, impacting drug efficacy.
- Cellular Effects : The compound influences cellular signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. It can modulate gene expression related to cell cycle regulation and apoptosis.
- Potential for Free Radical Generation : The compound may induce free radical reactions that could result in cellular damage, contributing to its toxicological profile.
Case Studies
- A study highlighted the compound's interaction with biological molecules, indicating its potential effects on enzyme activity. The research focused on how brominated compounds generally exhibit antimicrobial properties, suggesting that this compound may have similar effects.
- Another investigation assessed the compound's stability under various conditions, noting that prolonged exposure to light and air could lead to degradation and formation of toxic by-products, thus influencing its long-term biological effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted. Below is a summary table highlighting key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy at 5-position; Bromomethyl at 2-position | Antimicrobial potential; Enzyme interaction |
| Methyl 5-bromo-2-(bromomethyl)benzoate | Bromine at multiple positions | Respiratory irritant; Cytotoxic effects |
| Other Brominated Benzoates | Varying positions of bromine | General antimicrobial properties |
Pharmacokinetics
- Absorption and Distribution : The compound is a liquid at ambient temperature, which may facilitate absorption through mucosal membranes.
- Metabolism : Interaction with cytochrome P450 enzymes suggests that this compound could undergo significant metabolic transformations within biological systems.
Comparison with Similar Compounds
Key Observations :
- The bromomethyl group (CH₂Br) enhances reactivity compared to simple bromo (Br) substituents, enabling alkylation or cross-coupling reactions .
- The 5-methoxy group in the target compound increases electron density at the para position, influencing regioselectivity in further reactions .
- Chloro or pyridinyl substituents (e.g., Methyl 4-(bromomethyl)-2-chlorobenzoate) alter steric and electronic profiles, affecting solubility and reaction pathways .
2.3 Physical Properties
| Property | This compound | Methyl 2-bromo-5-methoxybenzoate | Methyl 2-(bromomethyl)benzoate |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 271 | ~250 (estimated) |
| Density (g/mL) | ~1.4 (estimated) | 1.520 | 1.5 (estimated) |
| Reactivity | High (CH₂Br group) | Moderate (Br group) | High (CH₂Br group) |
Notes:
- The methoxy group increases solubility in polar solvents (e.g., acetone, DCM) compared to non-polar analogs .
- Bromomethyl derivatives generally exhibit lower thermal stability due to the lability of the C-Br bond .
Preparation Methods
Method Overview:
- Starting Material: Methyl 2-(methoxycarbonyl)benzoate or methyl 2-(methoxy)benzoate.
- Reagents: Brominating agents such as N-bromosuccinimide (NBS), dibromohydantoin, or elemental bromine.
- Catalysts/Initiators: Often, a radical initiator such as azobisisobutyronitrile (AIBN) or light (UV) irradiation is employed to facilitate radical bromination.
- Solvent: Common solvents include acetonitrile, dichloromethane, or chloroform.
- Reaction Conditions: Typically at room temperature to reflux, with reaction times ranging from 1 to 24 hours, depending on the reagent and temperature.
- A patent describes bromination using NBS in dichloromethane with UV light, achieving yields of approximately 80-85% under mild conditions.
- Bromination with elemental bromine in the presence of a radical initiator at 0–80°C has been documented, with reaction times of 2–12 hours.
Specific Synthesis Pathway for Methyl 2-(bromomethyl)-5-methoxybenzoate
Based on patent CN102850221A and related literature, the following detailed method is recommended:
Step 1: Preparation of Methyl 2-(methoxycarbonyl)benzoate
- Esterify 2-hydroxybenzoic acid with methyl alcohol in the presence of sulfuric acid under reflux.
Step 2: Bromination to Form this compound
- Reagents:
- N-bromosuccinimide (NBS) or elemental bromine.
- Radical initiator such as azobisisobutyronitrile (AIBN) or UV irradiation.
- Procedure:
- Dissolve methyl 2-(methoxycarbonyl)benzoate in dichloromethane.
- Add NBS (1.2–2 equivalents) and a catalytic amount of AIBN.
- Irradiate with UV light or heat at reflux (~60–80°C) for 1–12 hours.
- Monitor the reaction via TLC until completion.
Step 3: Quenching and Purification
- Quench the reaction with water or ice.
- Extract the organic layer, wash with brine, dry over sodium sulfate.
- Concentrate under reduced pressure.
- Purify via recrystallization or silica gel chromatography using hexane/ethyl acetate mixtures.
Yields: Typically around 65–86%, with purity exceeding 98% as confirmed by NMR and HPLC analyses.
Alternative Methods and Variations
- Use of Bromine Gas: Direct bromination with Br₂ in the presence of a radical initiator at low temperatures (-10°C to 0°C) can selectively brominate the methyl group to form the bromomethyl derivative.
- Photochemical Bromination: UV-initiated bromination provides a cleaner pathway with fewer side products.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| NBS in Dichloromethane | N-bromosuccinimide, AIBN | Dichloromethane | 60–80°C | 1–12 hours | 80–86% | Radical bromination, scalable |
| Elemental Bromine | Br₂, Radical initiator | Chloroform or Dichloromethane | 0–80°C | 2–12 hours | 70–85% | Direct bromination, requires careful handling |
| Photochemical Bromination | Br₂ + UV | Dichloromethane | Room temp | 1–6 hours | Variable | Cleaner selectivity |
Q & A
What are the established synthetic routes for Methyl 2-(bromomethyl)-5-methoxybenzoate, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step protocols starting with functionalized benzoic acid derivatives. A common approach includes:
- Step 1: Introduction of the methoxy group via alkylation of a phenolic precursor (e.g., methyl 2-hydroxy-5-methoxybenzoate) using methylating agents like iodomethane under basic conditions (K₂CO₃/DMF, 60–80°C) .
- Step 2: Bromination at the methyl position using N-bromosuccinimide (NBS) or HBr/AcOH under radical initiation (e.g., AIBN) in CCl₄ or CHCl₃ at reflux .
Optimization Considerations:
- Solvent Choice: Polar aprotic solvents (DMF, acetone) enhance substitution rates, while non-polar solvents favor radical bromination .
- Catalyst/Initiator: AIBN improves bromination efficiency by stabilizing radical intermediates .
- Yield Variability: Impurities in starting materials or incomplete bromination can reduce yields (typically 60–85%); purification via column chromatography (silica gel, hexane/EtOAc) is critical .
How can competing side reactions during bromomethyl functionalization be minimized?
Answer:
Competing reactions (e.g., over-bromination, ester hydrolysis) are mitigated through:
- Temperature Control: Lower temperatures (0–25°C) reduce radical chain propagation, limiting di-bromination .
- Protecting Groups: Temporary protection of the methoxy group (e.g., as a silyl ether) prevents electrophilic substitution at the aromatic ring .
- Stoichiometry: Limiting brominating agents (NBS) to 1.1–1.3 equivalents ensures selective monobromination .
Validation: Monitor reaction progress via TLC or GC-MS to detect intermediates and byproducts .
What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.8–4.2 ppm (CH₂Br), δ 3.9 ppm (OCH₃), and δ 7.1–8.0 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR: Signals at δ 30–35 ppm (C-Br) and δ 170 ppm (ester carbonyl) validate the bromomethyl and ester groups .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 277.0 (C₁₀H₁₁BrO₃⁺) ensures molecular weight confirmation .
- HPLC-Purity Analysis: Use reverse-phase C18 columns (MeCN/H₂O, 70:30) with UV detection (λ = 254 nm) to assess purity (>95%) .
How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing ester and methoxy groups activate the bromomethyl site for SN2 reactions:
- Nucleophiles: Amines (e.g., piperazine), thiols, or alkoxides displace bromide to form C–N, C–S, or C–O bonds .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .
- Case Study: Substitution with NaN₃ in DMF at 60°C yields the azide derivative, a precursor for click chemistry .
Mechanistic Insight: DFT studies suggest transition-state stabilization via partial charge delocalization into the aromatic ring .
What strategies are effective for stabilizing this compound against hydrolysis?
Answer:
- Storage Conditions: Keep under inert atmosphere (N₂/Ar) at –20°C in anhydrous DCM or THF to prevent moisture ingress .
- Additives: Include molecular sieves (3Å) in solutions to scavenge trace water .
- Degradation Monitoring: Regular NMR or IR checks for ester hydrolysis (appearance of –COOH at δ 12 ppm in ¹H NMR or 1700 cm⁻¹ in IR) .
How can computational methods predict the compound’s reactivity in catalytic cross-coupling reactions?
Answer:
- DFT Calculations: Model transition states for Suzuki-Miyaura couplings (e.g., with Pd catalysts) to evaluate feasibility. Key parameters include bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gaps) .
- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) by simulating binding poses using AutoDock Vina .
Example: Bromomethyl’s electrophilicity (LUMO = –1.8 eV) facilitates oxidative addition to Pd(0) in cross-couplings .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Heat Management: Exothermic bromination requires jacketed reactors for temperature control to avoid runaway reactions .
- Purification: Replace column chromatography with recrystallization (e.g., EtOH/H₂O) or fractional distillation for cost-effective scale-up .
- Safety: Bromine handling necessitates fume hoods and quench protocols (Na₂S₂O₃ solutions) .
How does the compound’s regioselectivity compare to analogs in electrophilic aromatic substitution?
Answer:
The methoxy group (–OCH₃) directs electrophiles to the para position, but steric hindrance from the bromomethyl group shifts substitution to the meta position. Comparative studies with methyl 2-bromo-5-methoxybenzoate show:
- Nitration: Yields 3-nitro derivatives due to steric effects .
- Sulfonation: Occurs at the para position relative to the ester group .
What analytical techniques resolve contradictions in reported melting points or spectral data?
Answer:
- DSC/TGA: Differential scanning calorimetry determines exact melting points (reported range: 85–90°C) and thermal stability .
- X-ray Crystallography: Resolves structural ambiguities (e.g., confirming bromomethyl orientation) .
- Interlaboratory Comparisons: Cross-validate NMR and HPLC data using certified reference standards .
What biological screening approaches are suitable for derivatives of this compound?
Answer:
- Enzyme Inhibition Assays: Test derivatives against kinases or phosphatases using fluorescence-based kits (e.g., ADP-Glo™) .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify lead compounds .
- ADME Prediction: Apply in silico tools (e.g., SwissADME) to estimate bioavailability and metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
